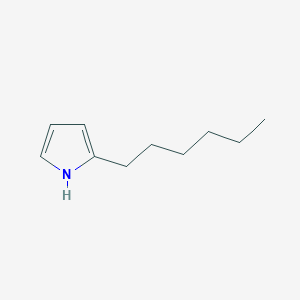
2-Hexyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-1H-pyrrole is a chemical compound with the molecular formula C10H17N . It has a molecular weight of 151.25 . It is a building block used in the field of chemistry .
Synthesis Analysis
Pyrrole compounds can be synthesized using various methods. The Paal-Knorr Pyrrole Synthesis is one such method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the use of a stable manganese complex in the absence of organic solvents . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can also be used to produce N-substituted pyrroles .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a hexyl group . The InChI code for this compound is 1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 .
Physical And Chemical Properties Analysis
It is a building block used in the field of chemistry . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Electrochemical and Spectroscopic Applications
- N-linked polybispyrroles, including derivatives of 1H-pyrrole, have been explored for their electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and are promising for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Sustainable Catalytic Synthesis
- Iridium-catalyzed synthesis of pyrroles, including 2-Hexyl-1H-pyrrole, from renewable resources has been developed. This method is significant for sustainable chemistry, emphasizing the use of natural products and bio-renewable materials (Michlik & Kempe, 2013).
Enhanced Solubility in Organic Solvents
- Certain 1H-pyrrole derivatives demonstrate improved solubility in organic solvents, which is beneficial for various applications in chemistry and materials science (Williams et al., 2016).
Enantiodifferentiation and Analytical Chemistry
- Derivatives of this compound have been studied for their potential in enantiodifferentiation, a process crucial in the field of chiral analysis and pharmaceuticals (Kawano et al., 2021).
Electronic and Conducting Properties
- Polymers based on N-Hexyl-cyclopenta[c]pyrrole exhibit redox conductivity and are soluble in various organic solvents. These properties are relevant for applications in electronic devices and materials science (Zotti et al., 2004).
Drug Discovery and Molecular Libraries
- Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, structurally related to this compound, are proposed as scaffolds in the search for new drugs, demonstrating the role of pyrrole derivatives in medicinal chemistry (Yarmolchuk et al., 2011).
Intercommunicating Iron Centers in Pyrroles
- Study of diferrocenyl-1H-pyrrole derivatives shows potential for applications in materials science and molecular electronics due to their unique electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Oxidation Studies
- Oxidation of pyrrolones, including those related to this compound, has been studied for its relevance in organic synthesis and chemical transformations (Mcnab, Monahan, & Walton, 1988).
Corrosion Inhibition
- 1H-pyrrole-2,5-dione derivatives have been investigated for their effectiveness in inhibiting corrosion of metals, showcasing the utility of pyrrole derivatives in industrial applications (Zarrouk et al., 2015).
Ion-Binding Studies
- Hydrofuran-fused calix[4]pyrrole, a derivative of 1H-pyrrole, has been synthesized and found to be an effective receptor for anions, indicating its potential in sensor technologies (Kim et al., 2012).
Safety and Hazards
While specific safety and hazards information for 2-Hexyl-1H-pyrrole was not found, it is generally recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs and it should be used in a well-ventilated area . Contact with moisture should be avoided .
Future Directions
The synthesis of pyrrole compounds is a field of active research, with new methods being developed for the synthesis of substituted pyrroles . These methods are being optimized for efficiency, selectivity, and atom economy . The future directions of 2-Hexyl-1H-pyrrole specifically were not found in the search results.
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, such as fibroblast growth factor receptors (fgfrs)
Mode of Action
It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The specific interactions between 2-Hexyl-1H-pyrrole and its targets remain to be elucidated.
Biochemical Pathways
Pyrrole derivatives have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes
Result of Action
Pyrrole derivatives have been shown to have various biological activities, such as anti-inflammatory, antiviral, and antituberculosis effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrrole derivatives
Properties
IUPAC Name |
2-hexyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYMRBTVNNTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
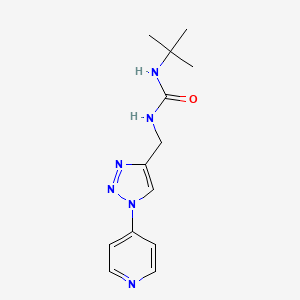
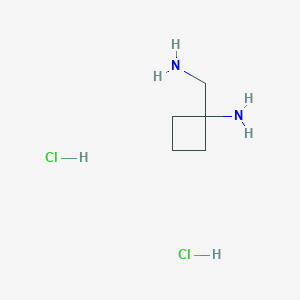
![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)
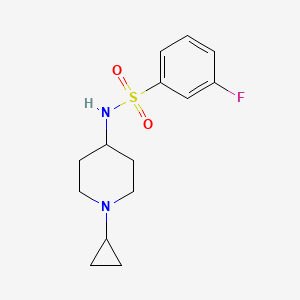
![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)
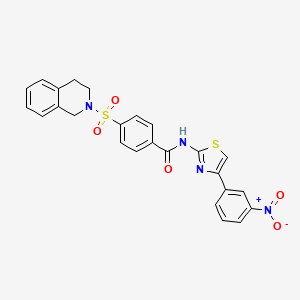
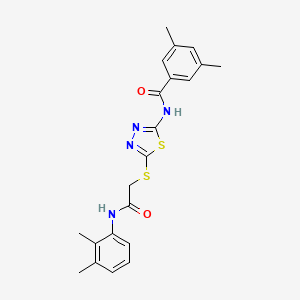
![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)


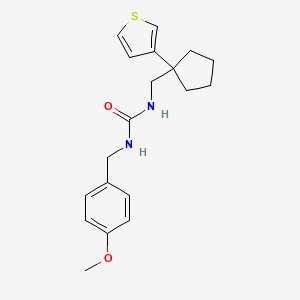
![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)
